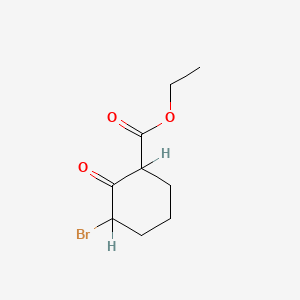

Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCMWLOBUILIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952551 | |

| Record name | Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30132-23-1 | |

| Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30132-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030132231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Abstract: This technical guide provides a comprehensive examination of the synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a key intermediate in various organic synthesis applications. The core focus is on the acid-catalyzed α-bromination of its precursor, ethyl 2-oxocyclohexanecarboxylate. We will dissect the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this transformation.

Introduction and Significance

This compound (C₉H₁₃BrO₃) is a valuable molecular building block characterized by a cyclohexane ring functionalized with a bromine atom, a ketone, and an ethyl ester.[1][2] This unique combination of functional groups makes it a versatile precursor for constructing more complex molecular architectures. The bromine atom, in particular, serves as an excellent leaving group for various nucleophilic substitution reactions, while the β-keto ester moiety allows for a wide range of subsequent chemical modifications.[1]

The primary and most efficient route to this compound is the regioselective α-bromination of the readily available starting material, ethyl 2-oxocyclohexanecarboxylate.[1][2] Achieving high selectivity for mono-bromination at the C3 position is the central challenge, requiring precise control over the reaction mechanism and conditions.[1]

The Core Synthesis Mechanism: Acid-Catalyzed α-Bromination

The synthesis proceeds via an acid-catalyzed halogenation pathway. This mechanism is fundamentally different from base-catalyzed halogenations and is crucial for achieving the desired product while minimizing side reactions. The entire process can be understood through two critical stages: acid-catalyzed enol formation and the subsequent nucleophilic attack on the bromine source.

Pillar 1: Acid-Catalyzed Keto-Enol Tautomerism

The reaction does not occur directly on the keto form of the starting material. Instead, the ketone must first tautomerize to its more reactive enol form. An acid catalyst is essential to accelerate this process, which is typically the rate-determining step of the overall reaction.[3][4]

The mechanism unfolds as follows:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from acetic acid or HBr) protonates the carbonyl oxygen, significantly increasing the acidity of the α-hydrogens (the hydrogens on the carbon adjacent to the carbonyl).[5][6]

-

Enol Formation: A weak base (like the solvent or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of a carbon-carbon double bond and neutralizing the charge on the oxygen, resulting in the enol intermediate.[3][5][6]

Pillar 2: Nucleophilic Attack and Bromination

The enol is the key nucleophilic species in this reaction. The π-bond of the enol is electron-rich and readily attacks an electrophilic bromine source.[5][6]

-

Electrophilic Attack: The electron pair from the C=C double bond of the enol attacks the electrophilic bromine molecule (e.g., Br₂ or the bromine from N-Bromosuccinimide). This forms a new C-Br bond at the α-position and creates a resonance-stabilized oxonium ion intermediate.[3]

-

Deprotonation: A weak base removes the proton from the oxygen, regenerating the carbonyl group and the acid catalyst.[5][6] This final step yields the α-brominated product, this compound.

This acid-catalyzed pathway ensures that mono-bromination is favored. Once the first bromine atom is attached, its electron-withdrawing nature deactivates the product, making the formation of a second enol and subsequent di-bromination less favorable.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step acid-catalyzed bromination mechanism.

Caption: Figure 1: Mechanism of Acid-Catalyzed α-Bromination

Experimental Protocol

This protocol describes a general procedure for the synthesis. Researchers should adapt it based on available equipment and specific substrate batches.

Reagents and Materials

| Reagent/Material | Role | CAS Number | Molecular Formula |

| Ethyl 2-oxocyclohexanecarboxylate | Starting Material | 1655-07-8 | C₉H₁₄O₃ |

| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | C₄H₄BrNO₂ |

| Dichloromethane (DCM) | Solvent | 75-09-2 | CH₂Cl₂ |

| Acetic Acid (optional catalyst) | Acid Catalyst | 64-19-7 | C₂H₄O₂ |

| Saturated Sodium Bicarbonate Solution | Quenching Agent | 144-55-8 | NaHCO₃ |

| Anhydrous Sodium Sulfate | Drying Agent | 7757-82-6 | Na₂SO₄ |

Note: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a crystalline solid that is safer to handle and helps control the reaction by providing a slow, steady source of electrophilic bromine.[7][8]

Step-by-Step Procedure

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.[9]

-

Dissolution: Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in dichloromethane. Cool the solution to 0-5 °C with stirring.

-

Brominating Agent Addition: Dissolve N-Bromosuccinimide (1.0-1.05 eq.) in dichloromethane (or a suitable solvent). Add this solution dropwise to the cooled starting material solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Once the reaction is complete, cool the mixture again in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the acid and quench any remaining reactive bromine species.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically a light-yellow oil, can be purified by vacuum distillation or silica gel column chromatography if necessary to achieve high purity.[1][2]

Data Summary and Key Parameters

The following table summarizes critical parameters for this synthesis. Yields are highly dependent on the precise conditions and purification method.

| Parameter | Value / Condition | Rationale |

| Stoichiometry (NBS) | 1.0 - 1.05 molar equivalents | Using a slight excess ensures complete conversion, but a large excess increases the risk of di-bromination. |

| Temperature | 0 - 5 °C | Low temperature is critical to control the reaction rate, manage the exotherm, and enhance selectivity.[1] |

| Reaction Time | 2 - 4 hours | Varies with scale and temperature; should be monitored by TLC. |

| Solvent | Dichloromethane (DCM), Carbon Tetrachloride | Provides good solubility for reagents and is relatively inert under these conditions. |

| Typical Yield | 75 - 90% | Achievable with careful control of conditions and efficient purification. |

Safety and Troubleshooting

-

Hazard: Brominating agents like NBS and especially liquid bromine are toxic, corrosive, and should be handled with extreme care inside a chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Side Reaction (Di-bromination): The most common side product is the di-brominated species. To mitigate this, ensure slow, controlled addition of the brominating agent at low temperatures and use a stoichiometry close to 1:1.[2]

-

Reaction Monitoring: Failure to monitor the reaction can lead to incomplete conversion or the formation of byproducts. TLC is an effective and simple method to track the consumption of the starting material.

Conclusion

The synthesis of this compound via acid-catalyzed α-bromination is a robust and well-established method. Success hinges on a solid understanding of the keto-enol tautomerism mechanism and meticulous control of experimental conditions, particularly temperature and stoichiometry. By following the principles and protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for further application in complex molecule synthesis.

References

-

Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

-

Explain acid-catalyzed halogenation of ketones. (2025, October 3). Filo. Retrieved from [Link]

-

Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

-

Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023, April 30). JoVE. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018, October 24). Organic Syntheses. Retrieved from [Link]

-

3-bromo-2-oxo-cyclohexanecarboxylic acid diethylamide. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. Buy this compound | 30132-23-1 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Explain acid-catalyzed halogenation of ketones | Filo [askfilo.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for Ethyl 3-bromo-2-oxocyclohexanecarboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Introduction

This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of more complex organic structures, including pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a cyclohexane ring functionalized with a ketone, an ethyl ester, and a bromine atom, provides multiple reactive sites for chemical modification. The precise characterization of this compound is paramount for ensuring purity, confirming structural integrity, and predicting reactivity in subsequent synthetic steps.

This technical guide provides a detailed analysis of the primary spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established spectroscopic principles and supported by experimental data, offering researchers and drug development professionals a comprehensive resource for the analytical assessment of this important building block.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the molecular framework is the first step in interpreting its spectral data.

-

Key Functional Groups: Ketone, Ethyl Ester, Secondary Alkyl Bromide

The diagram below illustrates the structure with numbering conventions that will be used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The presence of a chiral center at C3 can lead to complex splitting patterns for the diastereotopic protons on the cyclohexane ring.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.70 | Multiplet (dd) | 1H | H-3 (CH-Br) |

| ~ 4.25 | Quartet (q) | 2H | H-8 (-O-CH₂ -CH₃) |

| ~ 3.50 | Multiplet (dd) | 1H | H-1 (CH-COOEt) |

| ~ 2.0 - 2.6 | Multiplet | 6H | H-4, H-5, H-6 ring protons |

| ~ 1.30 | Triplet (t) | 3H | H-9 (-O-CH₂-CH₃ ) |

Interpretation:

-

H-3 Proton: The proton on the carbon bearing the bromine atom is significantly deshielded by the electronegative halogen, causing it to appear at a downfield chemical shift (~4.70 ppm).

-

Ethyl Group: The ethyl ester protons exhibit their classic signature: a quartet around 4.25 ppm for the methylene (-CH₂-) group adjacent to the oxygen and a triplet around 1.30 ppm for the terminal methyl (-CH₃) group.

-

Ring Protons: The remaining cyclohexane protons appear as a series of complex, overlapping multiplets in the aliphatic region (~2.0-2.6 ppm). The proton at C1 is also deshielded by the adjacent carbonyl and ester groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C2 (Ketone C =O) |

| ~ 168 | C7 (Ester C =O) |

| ~ 61.5 | C8 (-O-C H₂-CH₃) |

| ~ 50-55 | C1 (C H-COOEt) |

| ~ 45-50 | C3 (C H-Br) |

| ~ 20-40 | C4, C5, C6 (Ring -CH₂- carbons) |

| ~ 14.1 | C9 (-O-CH₂-C H₃) |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing furthest downfield. The ketone carbonyl (C2) is typically found at a higher chemical shift (~200 ppm) than the ester carbonyl (C7, ~168 ppm).[4]

-

Substituted Carbons: The carbon attached to the bromine (C3) and the carbon attached to the ester group (C1) appear in the 45-55 ppm range.

-

Ethyl Group Carbons: The methylene carbon (C8) of the ethyl group appears around 61.5 ppm, while the methyl carbon (C9) is found in the upfield region at approximately 14.1 ppm.[4]

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR spectral acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition parameters for ¹³C NMR may require a longer experiment time to achieve an adequate signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2980-2850 | C-H Stretch (sp³) | Alkane |

| ~ 1735 | C=O Stretch | Ester |

| ~ 1715 | C=O Stretch | Ketone |

| ~ 1250-1180 | C-O Stretch | Ester |

| ~ 650-550 | C-Br Stretch | Alkyl Bromide |

Interpretation: The IR spectrum provides clear evidence for the key functional groups:

-

Dual Carbonyl Peaks: The most prominent features are the two strong absorption bands in the carbonyl region. The ester C=O stretch appears at a slightly higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch (~1715 cm⁻¹). This dual-peak signature is highly characteristic.

-

C-H and C-O Stretches: The presence of aliphatic C-H bonds is confirmed by stretches just below 3000 cm⁻¹. A strong C-O stretching band for the ester is also clearly visible in the fingerprint region.

-

C-Br Stretch: A weaker absorption in the lower frequency range (650-550 cm⁻¹) corresponds to the C-Br bond, confirming the presence of the bromine atom.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact. Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum of a monobrominated compound like this compound will exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and any bromine-containing fragments. These peaks, referred to as the M+ and M+2 peaks, will be two mass units apart and have nearly equal intensity (~1:1 ratio).[5]

-

Expected Molecular Ion [M]⁺: m/z 248 (for C₉H₁₃⁷⁹BrO₃)

-

Expected [M+2]⁺ Ion: m/z 250 (for C₉H₁₃⁸¹BrO₃)

Key Fragmentation Pathways

Under electron ionization (EI), the molecular ion is a high-energy radical cation that undergoes fragmentation. The most common fragmentation pathways involve the loss of stable neutral molecules or radicals.

Caption: Major fragmentation pathways for this compound in EI-MS.

Table 4: Major Fragments in the Mass Spectrum

| m/z (Isotope Pair) | Proposed Fragment Structure | Loss |

| 248, 250 | [C₉H₁₃BrO₃]⁺ (Molecular Ion) | - |

| 203, 205 | [M - C₂H₅O]⁺ | Loss of ethoxy radical (•OEt) |

| 175, 177 | [M - C₃H₅O₂]⁺ | Loss of ethyl carboxylate radical (•COOEt) |

| 169 | [C₉H₁₃O₃]⁺ | Loss of bromine radical (•Br) |

| 79, 81 | [Br]⁺ | Cleavage of C-Br bond |

Interpretation: The observation of the characteristic 1:1 isotope pattern at m/z 248/250 is the most definitive evidence from mass spectrometry, confirming the molecular weight and the presence of one bromine atom. The subsequent loss of the ethoxy radical (m/z 203/205) and the bromine radical (m/z 169) are highly diagnostic fragmentation pathways that corroborate the proposed structure.

Conclusion

The collective data from NMR, IR, and MS provide a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence and nature of the key carbonyl and alkyl halide functional groups, and mass spectrometry verifies the molecular weight and elemental composition through its unique isotopic signature and fragmentation pattern. Together, these techniques offer an unambiguous structural elucidation essential for quality control and for guiding the strategic use of this versatile intermediate in research and development.

References

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromoethane. Retrieved from [Link]

Sources

- 1. Buy this compound | 30132-23-1 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C9H13BrO3 | CID 121765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate: Properties, Synthesis, and Reactivity

Introduction

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a functionalized cyclohexane derivative of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, possessing a β-keto ester moiety and a reactive bromine atom at a tertiary carbon, makes it a versatile and valuable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a detailed examination of its synthesis with a focus on regioselectivity, an exploration of its characteristic reactivity, and a discussion of its spectroscopic signature. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this reagent in their work.

Section 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound is a cyclohexane ring bearing three key functional groups: an ethyl ester at C1, a ketone at C2, and a bromine atom at C3. This arrangement classifies it as an α-bromo-β-keto ester.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | [2] |

| CAS Number | 30132-23-1 | [2][3] |

| Molecular Formula | C₉H₁₃BrO₃ | [1][2] |

| Molecular Weight | 249.10 g/mol | [1][2] |

| Appearance | Light-yellow oil | [1] |

| Density | 1.453 g/cm³ | [4] |

| Boiling Point | 90-95°C at 0.02 Torr | [4] |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, methanol | [1] |

| SMILES | CCOC(=O)C1CCCC(C1=O)Br | [2] |

| InChI | InChI=1S/C9H13BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6-7H,2-5H2,1H3 | [2] |

Section 2: Synthesis and Mechanistic Considerations

The paramount challenge in the synthesis of this compound is achieving regioselective bromination at the C3 position (α- to the ketone) of the ethyl 2-oxocyclohexanecarboxylate precursor, while avoiding bromination at the other α-position (C1) or polybromination.[1]

The reaction proceeds via an acid-catalyzed enolization of the starting β-keto ester. The resulting enol is the nucleophilic species that attacks the electrophilic bromine source. The selection of the brominating agent and reaction conditions is therefore critical to ensure high yield and selectivity.

Comparative Analysis of Brominating Agents:

| Brominating Agent | Typical Conditions | Key Advantages/Disadvantages |

| **Molecular Bromine (Br₂) ** | CH₂Cl₂ or AcOH, 0-25°C | Effective but hazardous to handle; can lead to side products and HBr evolution.[1] |

| N-Bromosuccinimide (NBS) | CCl₄, radical initiator or acid catalyst | Milder than Br₂, easier to handle; mechanism can be radical or ionic depending on conditions.[5] |

| Bromodimethylsulfonium Bromide (BDMS) | CH₂Cl₂, 0-5°C or RT | Highly regioselective for α-monobromination, high yields, mild conditions, no catalyst needed.[6][7] |

Expert Insight: While traditional methods using molecular bromine are effective, the modern reagent of choice is Bromodimethylsulfonium Bromide (BDMS). Its superiority lies in its ability to deliver a "Br⁺" equivalent under very mild conditions, significantly enhancing chemoselectivity. The reaction does not require an added base or catalyst and often yields a product pure enough to be used without chromatographic separation, a considerable advantage in multi-step syntheses.[6]

Experimental Protocol: Synthesis via BDMS Bromination

This protocol describes a state-of-the-art, regioselective α-bromination using BDMS, which can be prepared beforehand or generated in situ.

Part A: Preparation of Bromodimethylsulfonium Bromide (BDMS) [7]

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine dimethyl sulfide (1.0 eq) with dry dichloromethane.

-

Slowly add a solution of molecular bromine (1.0 eq) in dry dichloromethane dropwise over 5-10 minutes.

-

Observe the precipitation of light orange crystals of BDMS.

-

After the addition is complete, collect the crystals by filtration, wash with cold, dry hexane, and dry under vacuum. The resulting solid is the active brominating reagent.

Part B: Bromination of Ethyl 2-oxocyclohexanecarboxylate [7]

-

Dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask and cool the solution to 0-5°C using an ice bath.

-

To the stirred solution, add solid Bromodimethylsulfonium Bromide (BDMS) (1.25 mmol) portion-wise over 5 minutes.

-

Allow the reaction to stir at 0-5°C, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity.

Section 3: Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three principal functional groups, making it a hub for diverse chemical transformations.

1. Nucleophilic Substitution at C3: The carbon bearing the bromine atom is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), displacing the bromide ion. This Sₙ2-type reaction is a powerful tool for introducing new functional groups at the C3 position, forming C-N, C-S, and C-O bonds.

2. Reactions at the Carbonyl Group: The ketone at C2 can be targeted by reducing agents.

-

Reduction: Strong hydrides like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, whereas milder reagents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a hydroxyl group, yielding a bromohydrin derivative.

3. Base-Mediated Elimination (Dehydrobromination): In the presence of a non-nucleophilic base (e.g., DBU, triethylamine), the compound can undergo elimination of HBr to form an α,β-unsaturated keto-ester. This is a crucial reaction as the resulting dienophile can be used in cycloaddition reactions, such as the Diels-Alder reaction, for the rapid construction of polycyclic systems.[8]

Section 4: Spectroscopic Characterization

Full characterization relies on a combination of spectroscopic techniques. Due to the principle of keto-enol tautomerism, β-keto esters exist as an equilibrium mixture of the keto and enol forms. The spectra will reflect the major tautomer present under the analysis conditions, which is typically the keto form, but the enol form can be significant.

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 4.7-4.5 (m, 1H): Methine proton at C3 (-CH(Br)-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine and carbonyl group.

-

δ 4.2 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 3.5-3.3 (m, 1H): Methine proton at C1 (-CH(COOEt)-).

-

δ 2.5-1.8 (m, 4H): Methylene protons of the cyclohexane ring.

-

δ 1.3 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). Note: Data for the enol tautomer, ethyl 3-bromo-2-hydroxycyclohex-1-enecarboxylate, shows a characteristic enolic proton signal around δ 12.09 (s, 1H).[9]

Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ ~200-195: Ketone carbonyl carbon (C2).

-

δ ~170: Ester carbonyl carbon.

-

δ ~62: Methylene carbon of the ethyl ester (-OCH₂-).

-

δ ~55-50: Methine carbon bearing the bromine (C3).

-

δ ~50-45: Methine carbon bearing the ester (C1).

-

δ ~35-20: Ring methylene carbons.

-

δ ~14: Methyl carbon of the ethyl ester (-CH₃).

Expected Infrared (IR) Spectrum (Neat):

-

~1745 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the ethyl ester.

-

~1720 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the cyclohexanone ketone. The presence of the α-bromo substituent typically shifts this peak to a slightly higher wavenumber compared to the unsubstituted ketone.

-

~2950 cm⁻¹: C-H stretching of the aliphatic ring and ethyl group.

-

~1200 cm⁻¹: Strong C-O stretching of the ester group.

Mass Spectrometry (MS-EI): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOEt), and the bromine atom (-Br).

Section 5: Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Classification: It is classified as a highly flammable liquid and vapor.[2]

-

Health Hazards: The compound is a mild skin and eye irritant.[1] Due to the presence of the α-bromo ketone moiety, it should be considered a lachrymator and handled with appropriate caution.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and bases.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Conclusion

This compound is a potent synthetic intermediate whose utility stems from its predictable yet versatile reactivity. A thorough understanding of its properties, particularly the factors governing the regioselectivity of its synthesis and its diverse reaction pathways, allows chemists to strategically incorporate it into complex synthetic routes. Adherence to strict safety protocols is essential when working with this reagent. This guide serves as a foundational resource for leveraging the full potential of this valuable chemical building block.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ark Pharm, Inc. (n.d.). This compound | CAS:30132-23-1. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

- Jambulingam, M., Nanjappan, P., Arulvani, P., & Ramarajan, K. (1986). Kinetics of bromination of 1-hetera-4-cyclohexanones by N-bromosaccharin. Journal of the Chemical Society, Perkin Transactions 2, (7), 957.

-

Organic Chemistry Portal. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Retrieved from [Link]

- Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS). The Journal of Organic Chemistry, 71(22), 8961-8963.

- Tanner, D. D., Ruo, T. C., Takiguchi, H., & Guillaume, A. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747.

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

All 'Bout Chemistry. (2019, October 15). Stereoselectivity of bromination in cyclohexane system || CSIR-NET [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane. Retrieved from [Link]

- Farkas, E. (1956). U.S. Patent No. 2,768,189. U.S.

-

NIST. (n.d.). Ethyl 3-cyclohexenecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

- Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for r-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(22), 8961-3.

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Predict the Product. (2025, June 26). Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition) [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum of compound 3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

Sources

- 1. Buy this compound | 30132-23-1 [smolecule.com]

- 2. This compound | C9H13BrO3 | CID 121765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sci-Hub. Kinetics of bromination of 1-hetera-4-cyclohexanones by N-bromosaccharin / Journal of the Chemical Society, Perkin Transactions 2, 1986 [sci-hub.sg]

- 9. rsc.org [rsc.org]

A-Technical-Guide-to-Ethyl-3-bromo-2-oxocyclohexanecarboxylate

A Technical Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate: Synthesis, Applications, and Safety

Prepared by a Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic organic chemistry. The guide covers its fundamental chemical identifiers, including its definitive CAS number, physicochemical properties, a detailed and validated synthesis protocol, and its significant applications in the development of complex molecules and potential therapeutic agents.[1] This whitepaper is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a functional, in-depth understanding of this versatile reagent.

Compound Identification and Properties

Precise identification is the cornerstone of chemical research and development. This compound is a cyclic β-keto ester functionalized with a bromine atom at the alpha position to the ketone. This structural arrangement confers a unique reactivity profile, making it a valuable precursor in various synthetic pathways.

Table 1: Core Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 30132-23-1 | [1][2][3][4] |

| IUPAC Name | ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | [1][2] |

| Molecular Formula | C₉H₁₃BrO₃ | [1][2][3][4] |

| Molecular Weight | 249.10 g/mol | [1][2][3][4] |

| Appearance | Light-yellow oil | [1] |

| Canonical SMILES | CCOC(=O)C1CCCC(C1=O)Br | [2][3][4] |

| InChIKey | VKCMWLOBUILIOQ-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, methanol | [1] |

Synthesis Protocol: α-Bromination of a β-Keto Ester

The most common and reliable synthesis of this compound is achieved through the selective α-bromination of its precursor, Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8).[1] This reaction is a cornerstone of synthetic organic chemistry, demonstrating the controlled functionalization of a ketone.

Mechanistic Rationale

The synthesis hinges on the enol or enolate form of the starting β-keto ester. The presence of the electron-withdrawing ester group increases the acidity of the α-protons, facilitating the formation of an enolate intermediate. This enolate then acts as a nucleophile, attacking an electrophilic bromine source, such as molecular bromine (Br₂), to yield the desired α-bromo product. The reaction is typically performed in a non-polar solvent to control reactivity and minimize side reactions. Dichloromethane is a common choice.[1]

Experimental Workflow

The following protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM). The choice of DCM is critical as it is a relatively inert solvent that effectively dissolves the starting material without participating in the reaction.[1]

-

Temperature Control : Cool the solution to 0-5 °C using an ice-water bath. This is a crucial step to control the exothermic reaction and prevent potential side reactions, such as polybromination.

-

Reagent Addition : Add a solution of molecular bromine (Br₂) (1.0 eq) in DCM dropwise to the stirred solution. The slow addition rate is essential for maintaining temperature control and ensuring selective monobromination.[1]

-

Reaction : Stir the mixture at 0-5 °C.

-

In-Process Quality Control (IPQC) : Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A disappearance of the starting material spot indicates the reaction is complete. This self-validating check prevents premature work-up and ensures maximum yield.

-

Quenching : Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted bromine, evidenced by the disappearance of the reddish-brown color.

-

Extraction : Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution to remove water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product : The resulting light-yellow oil is this compound.[1] Purity can be assessed by NMR and, if necessary, further purification can be achieved via silica gel column chromatography.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two reactive centers: the electrophilic carbon bearing the bromine atom and the enolizable ketone. This dual reactivity makes it a versatile building block for synthesizing more complex molecular architectures.[1]

Diagram 2: Key Reaction Pathways

Caption: Major synthetic transformations of this compound.

Key Applications:

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.[1] Its structure is a precursor for various scaffolds used in drug development.

-

Fine Chemicals : The compound is utilized in the production of specialty and fine chemicals.[1]

-

Nucleophilic Substitution : The bromine atom is susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.[1]

-

Favorskii Rearrangement : Treatment with a strong base can induce a Favorskii rearrangement, a powerful ring-contraction reaction that yields substituted cyclopentanecarboxylic acid derivatives. This is a classic application for α-halo ketones.

-

Heterocycle Formation : Condensation reactions with binucleophiles, like hydrazine or o-phenylenediamine, can lead to the formation of fused heterocyclic systems, which are prevalent motifs in medicinal chemistry.[5]

Safety and Handling

As with any reactive chemical intermediate, proper handling is imperative to ensure laboratory safety.

-

General Hazards : The compound is considered a mild skin and eye irritant due to the presence of bromine.[1] GHS classifications from multiple suppliers also indicate it is a highly flammable liquid and vapor.[2]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][6][7]

-

Handling : Avoid breathing vapors or mist.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

-

Spill & Disposal : In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local, state, and federal regulations.[7]

Conclusion

This compound (CAS No. 30132-23-1) is a high-value chemical intermediate whose utility is rooted in its predictable reactivity and strategic functionalization. A thorough understanding of its synthesis, chemical behavior, and safe handling procedures, as outlined in this guide, is essential for its effective and safe application in research and development, particularly in the synthesis of novel pharmaceuticals and complex organic materials.

References

-

PubChem. This compound | C9H13BrO3 | CID 121765. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. (2024, January 9). CAS#:42593-13-5 | ethyl 3-bromo-2-oxocyclopentane-1-carboxylate. Available at: [Link]

-

PubChemLite. This compound (C9H13BrO3). Available at: [Link]

-

New Jersey Department of Health. Hazard Summary - Ethyl Bromoacetate. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Bromoethane. Available at: [Link]

-

National Institutes of Health (NIH). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

Sources

- 1. Buy this compound | 30132-23-1 [smolecule.com]

- 2. This compound | C9H13BrO3 | CID 121765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound | CAS:30132-23-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

Reactivity of the alpha-bromo ketone in Ethyl 3-bromo-2-oxocyclohexanecarboxylate

An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, primarily owing to the versatile reactivity of its α-bromo ketone moiety.[1] This bifunctional molecule, with the chemical formula C₉H₁₃BrO₃, serves as a cornerstone for constructing complex molecular architectures relevant to pharmaceutical and materials science research.[1][2] The strategic placement of an electrophilic carbon center adjacent to a carbonyl group, combined with the presence of an enolizable β-keto ester system, imparts a rich and nuanced chemical behavior. This guide provides an in-depth exploration of the synthesis, stereochemistry, and characteristic reactions of this compound, including nucleophilic substitutions, base-induced eliminations, and the synthetically powerful Favorskii rearrangement. Our focus is to elucidate the mechanistic underpinnings of these transformations, offering researchers and drug development professionals the foundational knowledge required to expertly manipulate this versatile building block.

Synthesis and Stereochemical Landscape

The efficacy of utilizing this compound in a synthetic campaign begins with a robust and regioselective method for its preparation. The primary route involves the direct α-bromination of its precursor, ethyl 2-oxocyclohexanecarboxylate.[1]

Mechanism of Synthesis: Acid-Catalyzed α-Bromination

The selective introduction of a bromine atom at the C3 position is a classic example of an acid-catalyzed α-substitution reaction.[3] The mechanism proceeds via the formation of an enol intermediate, which is the key nucleophilic species.

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which increases the acidity of the α-protons.[4][5]

-

Enol Formation (Rate-Determining Step): A weak base (e.g., the solvent or conjugate base of the acid) abstracts an α-proton. Kinetic studies have confirmed that this enolization is the rate-determining step of the reaction; the rate is dependent on the concentration of the ketone and acid, but independent of the halogen concentration.[3][6] For an unsymmetrical ketone like the parent β-keto ester, enolization preferentially occurs at the more substituted α-carbon (C1), but for halogenation, the reaction proceeds through the enol formed at the less sterically hindered and electronically accessible C3 position.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂).[4]

-

Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[4][6]

Alternative and often milder brominating agents, such as N-bromosuccinimide (NBS), can also be employed, sometimes under radical or acid-catalyzed conditions, to achieve the desired transformation.[1][7]

Figure 2: Competing Nucleophilic Substitution Pathways.

Elimination Reaction: Synthesis of α,β-Unsaturated Ketones

A synthetically crucial transformation of α-bromo ketones is the elimination of hydrogen bromide (HBr) to introduce a carbon-carbon double bond. This dehydrobromination reaction creates a conjugated α,β-unsaturated ketone, a valuable functional group in its own right. [3][6] The reaction is typically promoted by a base and proceeds via an E2 mechanism . [3]For the E2 pathway to occur efficiently, a proton on the adjacent carbon (C4) must be oriented anti-periplanar to the bromine leaving group. [8]This stereoelectronic requirement is crucial. Sterically hindered, non-nucleophilic bases such as pyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to favor elimination over competing substitution reactions. [6]

Favorskii Rearrangement: A Signature Ring Contraction

The Favorskii rearrangement is a hallmark reaction of α-halo ketones possessing an enolizable α'-proton. [9][10]When this compound is treated with a strong, non-hindered base like sodium ethoxide, it undergoes a fascinating ring contraction to yield an ethyl cyclopentanecarboxylate derivative. [11][12]This transformation is a powerful method for converting six-membered rings into five-membered rings.

The accepted mechanism involves the formation of a highly strained bicyclic cyclopropanone intermediate: [9][12]

-

Enolate Formation: The base (e.g., EtO⁻) abstracts the acidic proton at the α'-position (C1), which is activated by both the ketone and the ester groups.

-

Intramolecular SN2: The resulting enolate attacks the C3 carbon in an intramolecular fashion, displacing the bromide ion to form a bicyclo[4.1.0]heptan-2-one intermediate (a cyclopropanone).

-

Nucleophilic Attack on Carbonyl: The ethoxide base then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the strained cyclopropanone ring.

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the bonds of the three-membered ring to relieve strain. The ring opens in a manner that forms the more stable carbanion, which is subsequently protonated by the solvent to give the final cyclopentane product. [12][13]

Figure 3: Mechanism of the Favorskii Rearrangement.

Experimental Protocols

The following protocols are illustrative examples grounded in established chemical principles for the reactions discussed. Researchers should always first consult primary literature and conduct a thorough safety assessment.

Protocol 1: Synthesis via Acid-Catalyzed Bromination

-

Objective: To synthesize this compound.

-

Methodology:

-

Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a dropping funnel and a stir bar. [6] 2. Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of molecular bromine (Br₂) (1.05 eq) in the same solvent dropwise over 30-60 minutes while stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to destroy excess bromine.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the title compound. [1]

-

Protocol 2: Dehydrobromination to an α,β-Unsaturated Ketone

-

Objective: To synthesize Ethyl 2-oxo-cyclohex-3-enecarboxylate.

-

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or toluene in a round-bottom flask. [3][6] 2. If using a non-basic solvent like toluene, add a sterically hindered base such as DBU (1.2 eq).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If pyridine was used as the solvent, remove it under reduced pressure. If a different solvent was used, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl (to remove the basic catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by flash chromatography to obtain the pure α,β-unsaturated product.

-

Protocol 3: Favorskii Ring Contraction

-

Objective: To synthesize an ethyl cyclopentanecarboxylate derivative.

-

Methodology:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Cool the bromo-ketone solution to 0 °C and slowly add the freshly prepared sodium ethoxide solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. [10]Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of ammonium chloride. [10] 6. Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. [10] 9. Purify the product by silica gel chromatography to isolate the rearranged cyclopentane derivative.

-

Conclusion

This compound is a testament to the power of functional group interplay in dictating chemical reactivity. The α-bromo ketone motif serves as a linchpin for a diverse array of transformations, enabling access to key structural motifs in organic synthesis. Through nucleophilic substitution, chemists can introduce a variety of functional groups with potential stereochemical control. Elimination reactions provide a reliable entry into conjugated enone systems, which are themselves versatile precursors. Perhaps most significantly, the Favorskii rearrangement offers a sophisticated and powerful strategy for ring contraction, a valuable tool for the synthesis of complex natural products and pharmaceutical agents. A thorough understanding of these competing and complementary pathways is essential for any scientist aiming to leverage this potent synthetic intermediate.

References

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

-

Gao, Y., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5564. Available at: [Link]

-

Wikipedia. Ketone halogenation. Available at: [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Available at: [Link]

-

Wikipedia. Favorskii rearrangement. Available at: [Link]

-

LibreTexts. 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

NROChemistry. Favorskii Rearrangement. Available at: [Link]

-

Scribd. Elimination Reactions in Organic Chemistry. Available at: [Link]

-

Al-Rasheed University College. Stereochemistry II. Available at: [Link]

-

University of Wisconsin-Madison. Stereochemistry I. Available at: [Link]

-

Neuman, R. C. Jr. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 14.3: Elimination by the E1 Mechanism. Available at: [Link]

-

Sample, H., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42. Available at: [Link]

-

Scribd. Stereochemistry Practice PDF. Available at: [Link]

-

Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications. Available at: [Link]

-

Wamser, C. C. (2001). Chem 334 - Fall 2001, EXAM 3 Answers. Portland State University. Available at: [Link]

-

Quora. (2021). What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism?. Available at: [Link]

-

AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]

Sources

- 1. Buy this compound | 30132-23-1 [smolecule.com]

- 2. This compound | C9H13BrO3 | CID 121765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. adichemistry.com [adichemistry.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Potential biological activities of Ethyl 3-bromo-2-oxocyclohexanecarboxylate derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 3-bromo-2-oxocyclohexanecarboxylate Derivatives

Executive Summary

This compound is a versatile chemical intermediate characterized by a cyclohexane ring functionalized with reactive bromine, ketone, and ester groups.[1][2] While direct biological activity of the parent compound is not extensively documented due to its primary role as a synthetic precursor, its derivatives represent a promising and largely untapped frontier in drug discovery.[1][3] The strategic positioning of its functional groups allows for the creation of diverse molecular libraries. This guide synthesizes current research on closely related chemical structures to illuminate the potential therapeutic applications of these derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer activities. By leveraging the principles of medicinal chemistry, this document provides a framework for researchers and drug development professionals to explore this valuable chemical scaffold.

Chapter 1: The Core Moiety: this compound

Chemical Profile and Synthesis

This compound (Molecular Formula: C₉H₁₃BrO₃) is a light-yellow oil soluble in common organic solvents.[1] Its structure is a β-ketoester, a class of compounds known for their utility in organic synthesis. The principal method for its preparation involves the regioselective α-bromination of the precursor, ethyl 2-oxocyclohexanecarboxylate.[1]

Causality in Synthesis: The choice of brominating agent (e.g., Br₂) and reaction conditions, such as controlled temperature in a solvent like dichloromethane, is critical.[1] This control is necessary to prevent polybromination and to ensure the bromine atom is selectively added to the desired α-position relative to the ketone, which is the most reactive site due to enolate formation. This selective synthesis is the foundational step for producing derivatives with predictable structures and, consequently, functions.

A Scaffold for Drug Discovery: Reactivity and Rationale

The therapeutic potential of this scaffold lies not in the parent molecule itself, but in the derivatives it can generate. Its value is rooted in three key structural features:

-

The Bromo Group: The bromine atom is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, including amines, thiols, and alkoxides, to generate a wide array of derivatives.[1] The inclusion of a halogen like bromine can also enhance lipophilicity and membrane permeability, which are critical pharmacokinetic properties.

-

The β-Keto Ester System: This functionality offers multiple reactive sites. The ketone can be reduced to an alcohol, while the ester can be hydrolyzed or converted to an amide.[1] This dual reactivity allows for extensive structural modifications to fine-tune the molecule's biological activity and properties.

-

The Cyclohexane Ring: This non-planar ring provides a three-dimensional scaffold, which is crucial for specific interactions with biological targets like enzyme active sites or protein receptors.

The derivatization of this core structure is a deliberate strategy to explore chemical space and identify molecules with potent and selective biological effects.

Caption: Workflow for the broth microdilution MIC assay.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test derivative in Mueller-Hinton Broth (MHB), typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: A well with MHB and bacteria, but no compound, to confirm bacterial growth.

-

Negative Control: A well with MHB only, to confirm media sterility.

-

Reference Control: A serial dilution of a known antibiotic (e.g., Kanamycin) to validate the assay. 5[4]. Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Chapter 4: Anticancer Activities of Cyclohexenone and Related Derivatives

The chemical scaffold of this compound is also a precursor to cyclohexenone derivatives, a class of compounds that has received considerable attention for its antitumor properties.

[5]#### 4.1 Cytotoxicity and Mechanistic Pathways

Derivatives containing the cyclohexenone moiety have shown cytotoxic activity against various cancer cell lines, including colon cancer (HCT116) and breast cancer (MCF-7). T[6][7]he anticancer effects are often linked to the induction of apoptosis and cell cycle arrest.

Key mechanisms identified in related structures include:

-

Induction of Apoptosis: Certain cyclohexenone derivatives trigger programmed cell death by activating the caspase cascade. T[6]his involves the cleavage and activation of executioner caspases like caspase-3 and caspase-7, which are key proteases that dismantle the cell.

-

Cell Cycle Arrest: Ethyl-2-amino-pyrrole-3-carboxylate derivatives, which share the ethyl carboxylate feature, have been shown to inhibit tubulin polymerization. T[8]his disruption of the microtubule network leads to a robust arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.

Sources

- 1. Buy this compound | 30132-23-1 [smolecule.com]

- 2. This compound | C9H13BrO3 | CID 121765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for Ethyl 3-bromo-2-oxocyclohexanecarboxylate.

An In-depth Technical Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate: Synthesis, Characterization, and Applications

Abstract

This compound is a versatile synthetic intermediate with significant applications in organic synthesis and the development of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its regioselective synthesis, methods for its analytical characterization, and a discussion of its reactivity and utility as a precursor in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this key building block.

Introduction to this compound

This compound, a β-ketoester derivative, is a valuable reagent in the synthesis of complex carbocyclic structures.[1] Its bifunctional nature, featuring a bromine atom alpha to a ketone and a β-ketoester moiety, allows for a wide range of chemical transformations. The precise control of regioselectivity during its synthesis is a critical aspect, making its preparation a noteworthy challenge in organic chemistry.[1]

Chemical Identity and Properties

The compound is structurally characterized by a cyclohexane ring substituted with a bromine atom at the 3-position, a ketone at the 2-position, and an ethyl carboxylate group at the 1-position.[1][3] It typically appears as a light-yellow oil and is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[1]

| Property | Value | Source |

| IUPAC Name | ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | [1][3] |

| CAS Number | 30132-23-1 | [1][3][4][5] |

| Molecular Formula | C₉H₁₃BrO₃ | [1][3][4] |

| Molecular Weight | 249.1 g/mol | [1][4] |

| Appearance | Light-yellow oil | [1] |

| SMILES | CCOC(=O)C1CCCC(C1=O)Br | [1][3] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the direct bromination of its precursor, Ethyl 2-oxocyclohexanecarboxylate.[1] This reaction is an example of an α-halogenation of a ketone, which proceeds via an enol or enolate intermediate.

Causality of Experimental Choices

The reaction is performed at a reduced temperature (-10°C) to control the reaction rate and minimize the formation of poly-brominated byproducts.[6] The use of a non-polar solvent like ether or dichloromethane is standard for reactions involving molecular bromine. The final step involves quenching the reaction mixture in an aqueous solution of sodium carbonate. This serves two purposes: it neutralizes any remaining acidic byproducts (like HBr) and removes unreacted bromine, facilitating a cleaner extraction of the desired product.

Reaction Mechanism Workflow

The synthesis proceeds through the acid-catalyzed enolization of the β-ketoester, followed by electrophilic attack by bromine on the electron-rich enol double bond.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the preparation of ethyl 6-bromocyclohexanone-2-carboxylate (an isomer and common synonym).[6]

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate (31 g)

-

Diethyl ether (25 ml)

-

Bromine (35 g)

-

Ice

-

Sodium carbonate (20 g)

-

Water

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Dissolve 31 g of ethyl 2-oxocyclohexanecarboxylate in 25 ml of diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the stirred solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

-

Add 35 g of bromine dropwise to the cooled solution, maintaining the temperature below -5°C.

-

After the addition is complete, continue stirring for one hour, allowing the solution to gradually warm to room temperature.

-

Prepare a beaker containing a mixture of crushed ice and 20 g of sodium carbonate in water.

-

Pour the reaction mixture slowly into the ice-water/sodium carbonate slurry with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, and then dry over anhydrous magnesium or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation; the title compound has a reported boiling point of 88°-91°C at 0.2 mm Hg.[6]

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the cyclohexane ring, and the methine proton adjacent to the bromine atom. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone (~200 ppm) and ester (~170 ppm), the carbon bearing the bromine atom, and the carbons of the ethyl group and cyclohexane ring. |

| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretching of the ketone and the ester group. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (249.1 g/mol ), often showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Reactivity and Applications in Drug Development

This compound is a key intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][2] Its reactivity is dominated by the two primary functional groups.

-

Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups.[1]

-

Reduction Reactions: The ketone carbonyl can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.[1]

This dual reactivity makes it a valuable precursor for creating substituted cyclohexanone and cyclohexanol derivatives, which are common scaffolds in therapeutic agents. One documented application is its use as a starting material in a multi-step synthesis to produce trans-1,2-dimethylcyclopentane (TDMCP), a hydrocarbon biomarker used in geological studies.[1]

Synthetic Utility Workflow

The following diagram illustrates the role of this compound as a versatile synthetic intermediate.

Caption: Utility of the title compound as a synthetic precursor.

Safety and Handling

Due to the presence of bromine, this compound can be a mild skin and eye irritant.[1] Aggregated GHS data also classifies it as a highly flammable liquid and vapor.[3] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Standard laboratory safety practices should be strictly followed.[1]

Conclusion

This compound is a fundamentally important building block in organic synthesis. Its preparation via regioselective bromination of a β-ketoester, while requiring careful control of reaction conditions, provides access to a versatile intermediate. The compound's dual reactivity at the bromine and ketone positions allows for the synthesis of a diverse range of substituted cyclohexane derivatives, making it a valuable tool for researchers in drug discovery and the development of fine chemicals.

References

-

PubChem. This compound | C9H13BrO3 | CID 121765. [Link]

-

Ark Pharma Scientific Limited. This compound | CAS:30132-23-1. [Link]

-

PubChem. Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | C9H13BrO3 | CID 12917737. [Link]

-

Chemistry LibreTexts. (2024, July 30). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

PrepChem.com. F. Preparation of ethyl 6-bromocyclohexanone-2-carboxylate. [Link]

-

MySkinRecipes. This compound. [Link]

Sources